
gamma-Cyclodextrin
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Overview
Description
Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-(1,4)-linked D-glucopyranose units, forming a toroidal structure with a hydrophobic cavity and a hydrophilic exterior . Its larger cavity size (diameter ~9.5 Å) compared to α-CD (6–7 Å) and β-CD (7.5–8.3 Å) enables the encapsulation of bulkier guest molecules, making it valuable in pharmaceuticals, environmental remediation, and food science . Enzymatically derived from starch via cyclodextrin glucanotransferase (CGTase), γ-CD exhibits unique physicochemical properties, including moderate aqueous solubility (23 g/100 mL at 25°C), which surpasses β-CD (1.8 g/100 mL) but is lower than some derivatives like hydroxypropyl-β-CD .
Preparation Methods
Gamma-cyclodextrin is typically produced through the enzymatic conversion of starch using cyclodextrin glycosyltransferase (CGTase) . The process involves the following steps:
Liquefaction of Starch: Starch is liquefied either by heat treatment or using alpha-amylase.
Enzymatic Conversion: CGTase is added to the liquefied starch to catalyze the formation of this compound.
Separation and Purification: The resulting mixture contains alpha-, beta-, and gamma-cyclodextrins, which are separated using chromatographic techniques.
Industrial production methods often involve the use of organic solvents and specific buffer solutions to increase the yield and purity of this compound . For example, the addition of ester group functionalized ionic liquids can enhance the hydrophobicity of this compound, promoting its co-precipitation with organic solvents .
Chemical Reactions Analysis
Gamma-cyclodextrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with altered solubility and complexation properties.
Substitution: Substitution reactions, such as hydroxypropylation, can increase the solubility of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like propylene oxide . The major products formed from these reactions are various this compound derivatives with enhanced solubility and complexation abilities .
Scientific Research Applications
Gamma-cyclodextrin has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of gamma-cyclodextrin involves the formation of inclusion complexes with guest molecules . The hydrophobic interior cavity of this compound can encapsulate hydrophobic molecules, while the hydrophilic exterior allows the complex to be soluble in water . This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules . In the case of drug delivery, this compound can form complexes with pharmaceutical compounds, protecting them from degradation and facilitating their controlled release .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Cavity Size and Molecular Inclusion Capacity
Property | α-CD | β-CD | γ-CD |
---|---|---|---|
Glucose Units | 6 | 7 | 8 |
Cavity Diameter (Å) | 6.0–6.5 | 7.5–8.3 | 9.0–9.5 |
Solubility (g/100 mL) | 14.5 | 1.8 | 23.0 |
Common Applications | Small molecules (e.g., iodine) | Pharmaceuticals (e.g., ibuprofen) | Macromolecules (e.g., vitamins, montelukast) |
γ-CD’s expanded cavity enables the inclusion of larger molecules, such as montelukast (a leukotriene inhibitor) and ascorbyl tetraisopalmitate (a vitamin C derivative), which are poorly accommodated by α- or β-CD . Mechanochemical grinding with γ-CD enhances drug stability and solubility, as demonstrated in γ-CD·montelukast (MLK) complexes, where solubility increased by 12-fold compared to free MLK .
Derivative Efficacy
Methylated γ-CD (M-γ-CD) exhibits superior heavy metal adsorption in soil remediation, achieving >90% extraction efficiency for lead (Pb²⁺) and cadmium (Cd²⁺) due to enhanced hydrophobic interactions and cavity accessibility . In contrast, methyl-β-CD shows higher efficacy in cholesterol solubilization but lower environmental applicability .
Pharmaceutical Advancements
γ-CD’s inclusion complexes improve drug bioavailability and stability. For example:
- Montelukast : γ-CD·MLK complexes exhibit a 1:1 stoichiometry with a binding constant (Kₐ) of 1.2 × 10⁴ M⁻¹, significantly improving photostability and dissolution rates .
- Coenzyme Q10 : γ-CD-based supramolecular complexes enhance oral bioavailability by 300% compared to β-CD formulations .
Environmental Remediation
γ-CD derivatives like M-γ-CD outperform β-CD in heavy metal removal, with adsorption capacities of 450 mg/g for Pb²⁺ and 320 mg/g for Cd²⁺ in contaminated soils . Channel-type γ-CD assemblies also selectively capture volatile organic compounds (VOCs) like toluene, achieving 95% removal efficiency due to optimized cavity dimensions .
Limitations and Challenges
Despite its advantages, γ-CD faces challenges:
Biological Activity
Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight glucose units linked by α-(1,4) glycosidic bonds. It is widely utilized in the food and pharmaceutical industries due to its ability to form inclusion complexes with various compounds, enhancing their solubility, stability, and bioavailability. This article explores the biological activity of γ-CD, focusing on its metabolic effects, potential therapeutic applications, and safety profile.
Metabolic Effects
Recent studies have demonstrated that γ-CD can significantly influence metabolic responses. For instance, a study involving young C57BL/6 male mice indicated that dietary supplementation with γ-CD led to increased voluntary activity and enhanced muscle strength compared to control groups. Mice supplemented with 12.88% γ-CD ran significantly longer distances and exhibited greater endurance during physical activities, suggesting a potential role in improving physical performance through enhanced energy metabolism .
Table 1: Effects of this compound on Mice Activity
Parameter | Control Group (CON) | γ-CD Supplemented Group |
---|---|---|
Distance Covered (km) | 8.6 | 12.4 |
Active Time (minutes) | 340 | Increased |
Muscle Strength (Grip Test) | Lower | Higher |
Glycemic Control
γ-CD has been shown to modulate postprandial glycemic and insulinemic responses. In human trials, γ-CD reduced these responses compared to rapidly digested carbohydrates like maltodextrin. This effect is attributed to the ability of γ-CD to inhibit α-amylase activity, thereby slowing carbohydrate digestion and promoting a more stable release of glucose into the bloodstream .
Drug Delivery Applications
One of the most promising applications of γ-CD is in drug delivery systems. For example, research has demonstrated that γ-CD can enhance the delivery of crocetin across the blood-brain barrier (BBB). The formation of a water-soluble inclusion complex with crocetin significantly improved its bioavailability and protective effects against neurotoxicity in cell models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Safety Profile
The safety profile of γ-CD has been extensively studied. Intravenous administration in animal models revealed that γ-CD is well tolerated, with minimal toxicity observed even at high doses. Studies indicated that a significant portion of administered γ-CD is excreted unchanged in urine, highlighting its low systemic toxicity . However, some studies noted mild gastrointestinal symptoms in human subjects following consumption, but these were not statistically significant compared to control groups .
Table 2: Toxicity Studies on this compound
Study Type | Dose Administered | Observed Effects |
---|---|---|
Intravenous in Rabbits | 7.5 g | Well tolerated |
Intravenous in Dogs | 25 g | Well tolerated |
Oral Gavage in Mice | 15 g/kg | No significant toxicity |
Case Study 1: Dietary Supplementation in Athletes
A study involving athletes examined the effects of γ-CD supplementation on endurance performance. Participants consuming a beverage containing γ-CD showed improved performance metrics during prolonged exercise compared to those consuming a placebo. The findings suggest that incorporating γ-CD into sports nutrition could enhance athletic performance by optimizing energy utilization .
Case Study 2: Neurological Protection
In another case study focusing on neuroprotection, researchers explored the efficacy of crocetin-γ-CD complexes in preventing oxidative stress-induced cell death in neuronal cell lines. Results indicated that this inclusion complex significantly reduced cell death rates compared to controls, supporting the therapeutic potential of γ-CD in neurological disorders .
Properties
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.